N-cyclopropyl-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide
Description
N-cyclopropyl-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a heterocyclic compound featuring a triazolone core fused with a piperidine ring, substituted with a cyclopropyl group and a trifluoromethyl moiety. Structural elucidation of such compounds often employs tools like SHELXL for crystallographic refinement .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N5O2/c1-20-12(14(15,16)17)19-22(13(20)24)10-4-6-21(7-5-10)8-11(23)18-9-2-3-9/h9-10H,2-8H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGHSIDBZXCDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a cyclopropyl group, a piperidine moiety, and a triazole ring. Its molecular formula is with a molecular weight of approximately 360.34 g/mol. The trifluoromethyl group adds significant lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit considerable antimicrobial properties. This compound has been tested for its efficacy against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
| Compound | Target Bacteria | Activity |
|---|---|---|
| N-cyclopropyl... | Staphylococcus aureus | Moderate |
| N-cyclopropyl... | Escherichia coli | Significant |
| N-cyclopropyl... | Pseudomonas aeruginosa | Low |
Antifungal Activity
The compound's antifungal properties have also been explored. Studies have demonstrated that triazole derivatives can inhibit fungal growth effectively. For instance, compounds similar to N-cyclopropyl... showed activity against Candida albicans and other pathogenic fungi .
Anticancer Potential
The triazole moiety is recognized for its anticancer properties. Research has indicated that compounds incorporating this structure can inhibit tumor growth in various cancer cell lines. N-cyclopropyl... has been subjected to SAR studies that reveal modifications can enhance its cytotoxic effects against cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis for N-cyclopropyl... emphasizes the importance of specific functional groups in modulating biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes. Additionally, variations in the piperidine ring have been shown to affect receptor binding affinities and overall efficacy .
Case Studies
Several case studies highlight the biological activity of N-cyclopropyl derivatives:
- Antimicrobial Efficacy : A study reported that a related triazole compound exhibited up to 16 times more activity against drug-resistant strains compared to standard antibiotics .
- Anticancer Activity : In vitro tests demonstrated that modifications to the piperidine ring led to increased cytotoxicity in breast cancer cell lines, with IC50 values significantly lower than those of existing treatments .
- Combination Therapies : Research suggests that combining N-cyclopropyl... with traditional antifungal agents could enhance therapeutic outcomes in resistant fungal infections .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- The compound's structural components suggest potential antifungal and antibacterial properties. Research indicates that triazole derivatives can inhibit the growth of various pathogens, making them valuable in treating infections.
-
Anticancer Properties
- Triazole-containing compounds have been shown to exhibit anticancer activity by targeting specific pathways involved in tumor growth and proliferation. The unique structure of N-cyclopropyl-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects
Biological Mechanisms
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or pathogen survival.
- Receptor Modulation : Its interaction with G-protein coupled receptors (GPCRs) could influence signaling pathways related to inflammation and immune response .
Synthesis and Formulation
The synthesis of this compound typically involves multistep reactions that require careful optimization of conditions to achieve high yield and purity. Common methods include:
| Step | Reaction Type | Key Conditions |
|---|---|---|
| 1 | Cyclization | Temperature control; use of catalysts |
| 2 | Functionalization | Solvent choice; pH adjustment |
| 3 | Purification | Chromatography techniques |
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds similar to this compound:
- Antifungal Activity : A study demonstrated that triazole derivatives exhibit significant antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol biosynthesis .
- Cancer Research : Research published in a peer-reviewed journal indicated that triazole derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through mitochondrial pathways .
- Neuroprotection : A recent publication suggested that compounds with similar structures could reduce oxidative stress markers in neuronal cells, indicating their potential for treating neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The closest structural analogue identified in the evidence is N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide (). Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations :
- The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to the pyridinyl substituent in the analogue .
- The piperidine ring in the target compound may improve solubility and membrane permeability relative to the ethyl-phenoxy chain in the analogue.
- Both compounds feature a cyclopropane moiety, which can confer conformational rigidity and influence receptor binding .
Hypothesized Physicochemical and Pharmacological Differences
While experimental data (e.g., solubility, logP, IC₅₀) are unavailable in the evidence, substituent effects can be inferred:
Table 2: Predicted Properties Based on Substituents
Crystallographic and Structural Insights
The refinement program SHELXL is widely used for determining bond lengths, angles, and torsional conformations in such compounds . For example:
- The triazolone ring in the target compound likely adopts a planar conformation due to conjugation, similar to related triazolone derivatives.
- The cyclopropane ring may induce steric strain, affecting molecular packing in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
